The compound is typically synthesized for research purposes and is not intended for therapeutic use in humans or animals. It falls under the broader classification of bioactive compounds utilized in pharmaceutical research, particularly in the development of inhibitors and agonists targeting specific biological pathways.
The molecular formula of 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride is , with a molecular weight of approximately 332.83 g/mol.
The InChI key for this compound is LNQKAWKUKVLZSV-VZXYPILPSA-N
, which provides a unique identifier for its structure in chemical databases.
The compound can undergo several chemical reactions typical of both pyrazole and pyrrolidine derivatives:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific biological targets:
Research into similar compounds suggests that such mechanisms often involve competitive inhibition or allosteric modulation of target proteins .
These properties make it suitable for various applications in laboratory settings.
The primary applications of 1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride lie within scientific research:
The construction of the (2S,4R)-4-methoxypyrrolidine core requires precise stereocontrol to preserve pharmacologically relevant chirality. Two predominant strategies are employed: chiral pool derivation from (2S,4R)-4-hydroxyproline and asymmetric catalytic methods. In the chiral pool approach, hydroxyproline undergoes O-methylation via Williamson ether synthesis under basic conditions (NaH/CH₃I in DMF), followed by N-Boc protection and carboxy group reduction to the primary alcohol using LiAlH₄. Subsequent Appel reaction (CBr₄/PPh₃) yields the key benzyl bromide intermediate [6]. Nucleophilic substitution with 3-amino-1H-pyrazole (pre-silylated with tert-butyldimethylsilyl chloride for regioselectivity) installs the pyrazole moiety while retaining >98% enantiomeric excess (ee) [4] [6].
Alternative catalytic asymmetric routes leverage Evans’ oxazolidinone auxiliaries or Jacobsen’s H⁺ catalysts to induce stereoselectivity during pyrrolidine ring formation. However, these methods require additional steps to remove chiral auxiliaries, reducing overall yield to 40–45% compared to 68% for chiral pool routes [6]. Critical stereochemical outcomes are validated through X-ray crystallography and circular dichroism spectroscopy.
Table 1: Comparative Analysis of Stereoselective Approaches
Method | Starting Material | Steps | Overall Yield (%) | ee (%) |
---|---|---|---|---|
Chiral Pool | (2S,4R)-4-Hydroxyproline | 6 | 68 | >98 |
Evans Auxiliary | Allylglycine | 9 | 42 | 95 |
Jacobsen H⁺ Catalysis | Divinyl Glycine | 8 | 45 | 92 |
The dihydrochloride salt form significantly enhances physicochemical properties critical for pharmaceutical processing. Freebase amines exhibit poor crystallinity and solubility in aqueous matrices (<0.1 mg/mL at pH 7). Salt formation screens identified dihydrochloride as optimal due to:
Counterion screening revealed acetate and sulfate salts induced decomposition during lyophilization, while citrate complexes exhibited polymorphic instability. Dihydrochloride formation is achieved by treating the freebase in anhydrous ethyl acetate with 2.1 equivalents of HCl gas at 0–5°C, yielding 99.5% pure crystals after anti-solvent precipitation with diethyl ether [3].
Table 2: Physicochemical Properties of Salt Forms
Salt Form | Aqueous Solubility (mg/mL) | Hygroscopicity | Crystalline Form |
---|---|---|---|
Freebase | <0.1 | High | Amorphous |
Monohydrochloride | 5.2 | Moderate | Hemihydrate |
Dihydrochloride | 12.3 | Low | Monoclinic |
Acetate | 8.1 | High | Unstable |
Despite stereoselective synthesis, diastereomeric impurities (notably (2S,4S) and (2R,4R) isomers) persist at 2–5% levels due to pyrrolidine ring epimerization. Resolution employs multimodal chromatography:
Crystallization-based purification is optimized via solvent screening. Methanol/ethyl acetate (1:10) selectively precipitates the target dihydrochloride while retaining (2S,4S) isomers in the mother liquor. This reduces impurity load to <0.1% ICH Q3 limits without multiple recrystallizations [3] [6].
Table 4: Chromatographic Separation Performance
Method | Stationary Phase | Mobile Phase | Resolution (Rₛ) | de (%) |
---|---|---|---|---|
Normal-Phase HPLC | Silica Gel | n-Hexane/IPA/TEA (85:14:1) | 1.8 | 99.5 |
Ion-Exchange | Dowex 50WX4 | 0.1–1.0 M HCl Gradient | 2.5 | 99.9 |
Chiral Crown Ether | Crownpak CR-I | Methanol/HClO₄ (pH 2.0) | 3.0 | >99.9 |
Simulated Moving Bed | Chiralcel OD-H | CO₂/Ethanol (70:30) | 4.2 | >99.9 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1